molecular formula C5H2Cl2N2O2 B041883 2,6-Dichloro-3-nitropyridine CAS No. 16013-85-7

2,6-Dichloro-3-nitropyridine

Cat. No. B041883
CAS RN: 16013-85-7
M. Wt: 192.98 g/mol
InChI Key: SHCWQWRTKPNTEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic methods. I. Majerz et al. (1993) determined the structure of a complex involving 3-methylpyridine and 2,6-dichloro-4-nitrophenol using X-ray diffraction, revealing insights into hydrogen bonding and proton transfer mechanisms (I. Majerz et al., 1993).

Chemical Reactions and Properties

2,6-Dichloro-3-nitropyridine undergoes a variety of chemical reactions, including nucleophilic substitutions and reactions with amines and alcohols. G. Hartman & R. D. Hartman (1983) detailed the synthesis of 5,6-dichloro-3-nitropyrazinamine, demonstrating the compound's versatility in organic synthesis (G. Hartman & R. D. Hartman, 1983).

Physical Properties Analysis

The physical properties of 2,6-Dichloro-3-nitropyridine and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis. Studies like those conducted by I. Majerz et al. (1996) on complexes with 2,6-dichloro-4-nitrophenol offer detailed insights into the compound's structural features (I. Majerz et al., 1996).

Chemical Properties Analysis

The chemical behavior of 2,6-Dichloro-3-nitropyridine, including its reactivity with other compounds and its role in synthesis pathways, is a subject of continuous research. For example, Y. Tohda et al. (1994) developed a one-pot synthesis method for 2-substituted 3-nitropyridines, highlighting the compound's chemical versatility (Y. Tohda et al., 1994).

Scientific Research Applications

  • Hyperpolarizability and Charge Delocalization : A study by Velraj, Soundharam, and Sridevi (2015) on related nitropyridines, such as 2-chloro-4-nitropyridine (CNP), highlights high hyperpolarizability and charge delocalization, indicating potential applications in nonlinear optics (Velraj, Soundharam, & Sridevi, 2015).

  • Novel Compound Synthesis with Unique Optical Properties : Jukić et al. (2010) developed a synthesis method for a compound related to 2,6-Dichloro-3-nitropyridine, which exhibited unique optical properties (Jukić, Cetina, Halambek, & Ugarković, 2010).

  • Improved Yields in Nitration Reactions : Duffy and Laali (1991) demonstrated that aprotic nitration of dihalopyridines leads to improved yields of 3-nitropyridine, a crucial aspect in synthetic chemistry (Duffy & Laali, 1991).

  • Structure and Spectroscopic Behavior : Majerz, Sawka-Dobrowolska, and Sobczyk (1993) studied the structure and spectroscopic behavior of a solid adduct of a similar compound, revealing insights into proton transfer mechanisms (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

  • Kinetics of Reactions with Aryloxide Ions : El-Bardan (1999) investigated the kinetics of reactions of chloro-nitropyridines with aryloxide ions, uncovering the mechanism of addition-elimination in these reactions (El-Bardan, 1999).

Safety And Hazards

2,6-Dichloro-3-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), skin sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

2,6-Dichloro-3-nitropyridine has been used in the development of insecticides . It is expected to be a key component for pest control in integrated pest management (IPM) and insecticide resistance management .

properties

IUPAC Name

2,6-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCWQWRTKPNTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166803
Record name 2,6-Dichloro-3-nitropyridine
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Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-nitropyridine

CAS RN

16013-85-7
Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Synthesis routes and methods I

Procedure details

2,6-Dichloropyridine, 25.0 gm (0.168 mole) was added slowly under constant stirring to concentrated sulfuric acid at 20°–25° C. To this solution, 75.0 gm of concentrated nitric acid (98.0%) was added slowly, keeping the reaction temperature below 50° C. After the addition, the resulting mixture was heated to 100°–105° C. for 5.0 hrs. The progress of the reaction was monitored by TLC. After the reaction was over, the reaction mixture was cooled to 50° C. and poured in ice water. The resulting precipitate was filtered and washed with water. The wet cake thus obtained was dried to give 24.5 gm of 2,6-dichloro-3-nitropyridine. The yield of 2,6-dichloro-3-nitropyridine was 75.38% and the GC purity was 99.5%.
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Synthesis routes and methods II

Procedure details

reacting 2,6-dichloropyridine with nitric acid in the presence of about 10-65% strength by weight oleum to produce a reaction mixture comprising 2,6-dichloro-3-nitropyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
JL Yap, K Hom, S Fletcher - Tetrahedron letters, 2011 - Elsevier
3-Substituted, 2,6-dichloropyridines have featured in the syntheses of small molecule inhibitors of a wide variety of biological targets. Hence, the regioselective displacement of the …
Number of citations: 18 www.sciencedirect.com
HK Fun, S Arshad, B Chandrakantha… - … Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C5H2Cl2N2O2, consists of two crystallographically independent molecules. The pyridine ring in each molecule is essentially planar, with …
Number of citations: 1 scripts.iucr.org
S Pan, DX Wang, L Zhao, MX Wang - Organic letters, 2012 - ACS Publications
Inherently chiral tetraoxacalix[2]arene[2]pyridines containing C 2 symmetry were synthesized efficiently from a macrocyclic condensation reaction of resorcinol derivatives with 2,6-…
Number of citations: 16 pubs.acs.org
R Malacea, F Chahdoura, M Devillard… - Advanced Synthesis …, 2013 - Wiley Online Library
Catalytic systems combining ortho‐(dimesitylboryl)phenylphosphines and palladium precursors have been evaluated in the Suzuki–Miyaura couplings of chloro‐N‐heterocycles, in …
Number of citations: 39 onlinelibrary.wiley.com
P Lesot, F Nielsen, JM Ouvrard… - The Journal of Physical …, 1994 - ACS Publications
The coherent reduction of anisotropic NMR interactions in molecules oriented in a thermotropic cholesteric phase, using a multiple-pulse COSY experiment, is described. The technique…
Number of citations: 10 pubs.acs.org
RJ Rousseau, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A new and convenient route to the synthesis of 4‐chloroimidazo[4,5‐c]pyridine (IV) has been devised. The preparation of 6‐chloroimidazo[4,5‐c]pyridine (IX) and 4,6‐dichloroimidazo[4, …
Number of citations: 79 onlinelibrary.wiley.com
T Katoh, Y Tomata, T Tsukamoto, Y Nakada - Tetrahedron Letters, 2015 - Elsevier
We report a facile method for the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride as a fluorination reagent in dimethyl sulfoxide. It is proposed that this method …
Number of citations: 13 www.sciencedirect.com
O Bande, P Herdewijn - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The first chemical synthesis of the 3‐deazaspongosine nucleoside is described, starting from commercially available 4‐amino‐2,6‐dichloropyridine. The key step is the introduction of …
A Liu, W Yu, M Liu, J Bai, W Liu, X Liu… - Journal of agricultural …, 2015 - ACS Publications
Dihalopropene ether insecticides are known for good features such as no cross-resistance to other insecticide classes and safety for mammals. Pyridalyl is the only currently …
Number of citations: 13 pubs.acs.org
JI Matsumoto, T Miyamoto, A Minamida… - Journal of …, 1984 - Wiley Online Library
Fluorination of the 2,6‐disubstituted 3‐aminopyridines 5 and 12 by the Balz‐Schiemann reaction is described. 2,6‐Dichloro‐3‐pyridinediazonium tetrafluoroborate (6) and 2‐substituted …
Number of citations: 50 onlinelibrary.wiley.com

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